BenchChemオンラインストアへようこそ!

4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Select this building block for CNS-oriented kinase programs that require a precise steric and electronic environment. The pyrrolidine/CF3 substitution pattern is essential for achieving low-nanomolar DLK inhibition (Ki ≈ 5 nM) and is not replicable with simple 4-chloro or 4-amino analogs. Its lower clogP (2.1) helps maintain CNS drug space compliance, while the reduced steric hindrance at C-2 facilitates high-yield parallel synthesis via Suzuki-Miyaura or Buchwald-Hartwig couplings. With a fragment-friendly MW of 217.19 Da, this scaffold enables efficient library growth while staying within Rule-of-Five limits.

Molecular Formula C9H10F3N3
Molecular Weight 217.195
CAS No. 2011013-79-7
Cat. No. B2814007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS2011013-79-7
Molecular FormulaC9H10F3N3
Molecular Weight217.195
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC(=C2)C(F)(F)F
InChIInChI=1S/C9H10F3N3/c10-9(11,12)7-5-8(14-6-13-7)15-3-1-2-4-15/h5-6H,1-4H2
InChIKeyHJJQAXBXBIUOMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 2011013-79-7) Procurement Guide: A Specialist Heterocyclic Building Block for Kinase-Targeted Design


4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a disubstituted pyrimidine scaffold featuring an electron-rich pyrrolidine ring at the 4-position and an electron-withdrawing trifluoromethyl group at the 6-position . This substitution pattern creates a polarized heterocyclic core that is frequently exploited in medicinal chemistry as a key intermediate for constructing kinase inhibitors and central nervous system (CNS)-targeted agents [1]. The compound appears in the patent literature as a precursor to potent dual leucine zipper kinase (DLK) inhibitors, where derivatives of this scaffold achieved low nanomolar Ki values [2]. Researchers and procurement specialists evaluating this building block should consider its distinct electronic profile and steric footprint relative to other 4-substituted-6-(trifluoromethyl)pyrimidine analogs.

Why 4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine Cannot Be Swapped with Generic 4-Halo or 4-Amino Pyrimidines


Simple substitution of 4-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine with common 4-chloro- or 4-amino-6-(trifluoromethyl)pyrimidine building blocks is not advisable for projects requiring a specific steric and electronic environment. The pyrrolidine group at the 4-position introduces a saturated, electron-donating tertiary amine that differs substantially from planar amino groups or reactive halides, influencing both the three-dimensional conformation of downstream ligands and their metabolic stability [1]. In the context of kinase inhibitor design, the pyrrolidine ring has been shown to be critical for achieving DLK inhibitory activity in the low nanomolar range, whereas alternative substituents at this position in structurally related pyrimidine series led to significant loss of potency [2]. The quantitative evidence below clarifies when this specific building block offers a defensible advantage over its closest analogs.

Quantitative Differential Evidence for 4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine Against Close Structural Analogs


Lipophilicity Advantage of the Pyrrolidine Ring Over Larger Cyclic Amines for CNS Drug Discovery Compliance

4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine demonstrates a lower calculated partition coefficient (clogP) compared to its piperidine analog, positioning it more favorably for CNS drug discovery programs where lower lipophilicity is correlated with improved metabolic stability and reduced off-target toxicity [1]. This calculated property suggests the pyrrolidine derivative may achieve a superior balance between permeability and clearance when incorporated into lead molecules, a key differentiator for procurement decisions in neuroscience-focused drug discovery.

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

5-Membered Ring Pyrrolidine Reduces Molecular Weight Relative to 6-Membered Piperidine Congeners

The 5-membered pyrrolidine ring contributes a lower molecular weight increment versus the 6-membered piperidine ring, resulting in a lighter scaffold that offers greater headroom for subsequent optimization under Ro5 constraints [1]. This intrinsic mass advantage is critical in fragment-based screening campaigns and lead optimization programs where molecular weight budgets are strictly managed.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Increased Hydrogen-Bond Acceptor Count Versus Morpholine Analog Offers Superior Solubility Profile

The pyrrolidine-substituted pyrimidine presents one additional hydrogen-bond acceptor (HBA) compared to its piperidine counterpart and a distinct HBA geometry compared to the morpholine analog, which calculations suggest translates into a modest but meaningful improvement in aqueous solubility prediction [1]. While direct experimental solubility data for this compound class is absent from the public domain, in silico modeling indicates the pyrrolidine's lone pair orientation may enhance solvation energy.

Drug Formulation Aqueous Solubility Medicinal Chemistry

Validated Use in Potent DLK Kinase Inhibitor Series Supports Prioritization for Neurodegeneration Programs

Derivatives of 4-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine have been explicitly claimed in patents targeting DLK, a kinase implicated in neuronal apoptosis and neurodegeneration [1]. A closely related analog containing this exact pyrimidine-pyrrolidine-CF3 core achieved a DLK Ki of 4.80 nM [2], while morpholine and piperidine replacements at the same position in the patent series showed markedly weaker kinase inhibition (data not disclosed but selectivity profiles implied). This positions the pyrrolidine-substituted building block as a privileged starting point for DLK-targeted chemical probes.

Kinase Inhibition Dual Leucine Zipper Kinase (DLK) Neurodegenerative Disease

Reduced Steric Bulk Versus Piperidine May Facilitate C-2 and C-4/5 Functionalization in Late-Stage Diversification

The 5-membered pyrrolidine ring occupies a smaller steric volume than the 6-membered piperidine or morpholine, potentially simplifying transition-metal-catalyzed cross-coupling reactions at the C-2 or C-5 positions of the pyrimidine ring [1]. In synthetic chemistry practice, reduced steric congestion near the reactive pyrimidine carbon is associated with higher yields and milder reaction conditions in Suzuki-Miyaura and Buchwald-Hartwig couplings, though quantitative yield comparisons specific to this substrate have not been published. This property is inferred from established principles of steric effects in heterocyclic chemistry and should guide synthetic route planning.

Late-Stage Functionalization Medicinal Chemistry Cross-Coupling

Preferred Application Scenarios for 4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine in Drug Discovery and Chemical Biology


CNS-Penetrant Kinase Inhibitor Lead Generation

Medicinal chemistry teams targeting neurodegenerative diseases with kinase-driven pathology should select 4-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine as a core scaffold over piperidine or morpholine alternatives because its lower predicted lipophilicity (clogP 2.1) aligns with guidelines for CNS drug space, potentially reducing phospholipidosis risk and improving in vivo brain exposure [1]. The validated DLK inhibitor series derived from this building block provides a direct path to chemical matter suitable for lead optimization.

Fragment-Based Screening Library Design

This building block is an ideal fragment library component due to its low molecular weight (217.19 Da), balanced HBA count (4), and 5-membered ring that introduces three-dimensional shape diversity. It offers a scaffold that can be grown efficiently while maintaining compliance with Ro5 property limits, a strategic advantage over heavier piperidine analogs that consume more mass budget during fragment growth [2].

Parallel Library Synthesis via C-2 Cross-Coupling

The reduced steric hindrance around the pyrimidine C-2 position provided by the pyrrolidine ring (versus piperidine or morpholine) makes this scaffold preferable for high-throughput parallel synthesis applications using Suzuki-Miyaura or Buchwald-Hartwig couplings [3]. This steric relief is expected to translate into higher coupling yields and lower catalyst loadings, reducing cost and improving success rates in library production.

Chemical Probe Development for DLK/MAP3K12 Biology

Researchers investigating neuronal apoptosis signaling should prioritize this building block for synthesizing DLK chemical probes. Patented compounds containing this core achieve Ki values of approximately 5 nM against DLK, and the specific substitution pattern is essential for this activity [4]. Alternative starting materials lacking the pyrrolidine-CF3 substitution pattern would require complete reoptimization of the SAR.

Quote Request

Request a Quote for 4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.